molecular formula C13H20BNO3 B6358105 2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1430401-34-5

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

カタログ番号: B6358105
CAS番号: 1430401-34-5
分子量: 249.12 g/mol
InChIキー: SCPWCHJJNLXTIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a methoxymethyl group at the 2-position and a pinacol boronate ester at the 5-position. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key structural motif in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceuticals, materials science, and fine chemicals . The methoxymethyl substituent is an electron-donating group (EDG), which enhances solubility in polar organic solvents and may modulate electronic effects during coupling reactions.

特性

IUPAC Name

2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-7-11(9-16-5)15-8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWCHJJNLXTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Substrate Preparation: 5-Bromo-2-(methoxymethyl)pyridine

Synthesis of the brominated precursor is a critical first step. Two approaches are viable:

Method A: Direct Bromination

  • Substrate : 2-(Methoxymethyl)pyridine

  • Conditions : Br₂ (1.1 eq) in HBr/AcOH (1:1) at 0°C → 25°C, 12 h.

  • Challenges : Poor regioselectivity for 5-bromo isomer necessitates careful monitoring.

Method B: Directed Ortho-Metalation

  • Substrate : 2-(Methoxymethyl)pyridine with a directing group (e.g., amide at 3-position).

  • Conditions :

    • LDA (2.2 eq), THF, -78°C, 1 h.

    • Quench with Br₂ (1.0 eq).

  • Yield : ~65% (theoretical for 5-bromo isomer).

Miyaura Borylation Protocol

Adapting conditions from analogous pyridine systems:

ComponentQuantityRole
5-Bromo-2-(methoxymethyl)pyridine1.0 mmolSubstrate
B₂pin₂1.5 mmolBoron source
PdCl₂(dppf)0.05 mmolCatalyst
KOAc3.0 mmolBase
1,4-Dioxane5 mLSolvent

Procedure :

  • Degas solvent via three freeze-pump-thaw cycles.

  • Heat at 110°C for 18 h under N₂.

  • Purify by silica chromatography (hexane/EtOAc 4:1).

Expected Yield : 72–78% based on analogous 2-methoxy derivatives.

Methoxymethyl Group Introduction via Alkylation

Installing the methoxymethyl group post-borylation risks boronate degradation. Thus, early-stage alkylation is preferred.

Hydroxymethyl Intermediate Synthesis

Substrate : 5-Bromo-2-hydroxymethylpyridine
Methylation :

  • Conditions : MeI (3.0 eq), NaH (2.2 eq), DMF, 0°C → 25°C, 6 h.

  • Yield : 89% (literature for similar systems).

One-Pot Sequential Functionalization

Combining alkylation and borylation:

  • Hydroxymethyl Protection : TBSCl (1.1 eq), imidazole (2.0 eq), DCM, 25°C, 2 h.

  • Miyaura Borylation : As per Section 2.2.

  • TBS Deprotection : TBAF (1.0 M in THF), 0°C, 1 h.

  • Methylation : As per Section 3.1.

Overall Yield : 54% (estimated from step efficiencies).

Alternative Pathway: Suzuki Coupling with Prefunctionalized Boronates

For substrates where boronate installation precedes methoxymethylation:

Boronate-Containing Building Blocks

Substrate : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(hydroxymethyl)pyridine
Synthesis :

  • Step 1 : 2-Hydroxymethyl-5-bromopyridine + B₂pin₂ via Miyaura borylation.

  • Step 2 : Methylation with MeI/NaH (Section 3.1).

Advantage : Avoids boronate exposure to harsh alkylation conditions.

Catalytic System Optimization

Data from similar pyridine borylations:

CatalystLigandTemp (°C)Yield (%)
PdCl₂(dppf)dppf11078
Pd(OAc)₂SPhos9082
Pd₂(dba)₃XPhos10075

Key Insight : Bulky ligands (XPhos) improve selectivity but require higher temperatures.

Challenges and Mitigation Strategies

  • Boronate Hydrolysis :

    • Use anhydrous conditions during methylation steps.

    • Add BHT (0.1% w/w) as a radical scavenger.

  • Regioselectivity in Electrophilic Substitution :

    • Employ directing groups (e.g., amides) to favor 5-position functionalization .

化学反応の分析

Types of Reactions

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic materials, due to its boronic ester functionality.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Biological Research: The compound is used in the study of biological systems, particularly in the development of boron-containing biomolecules for therapeutic applications.

作用機序

The mechanism of action of 2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that contain nucleophilic sites, such as hydroxyl or amino groups.

    Pathways Involved: The boronic ester moiety can form reversible covalent bonds with these nucleophilic sites, modulating the activity of the target molecules. This interaction is particularly relevant in the context of enzyme inhibition and receptor modulation.

類似化合物との比較

Substituent Variations at the Pyridine 2-Position

Compound Name Substituent at C2 Electronic Effect Key Applications Reference
2-(MethoxyMethyl)-5-(pinacolB)pyridine Methoxymethyl (EDG) Electron-donating Intermediate in drug synthesis -
2-(Methylsulfonyl)-5-(pinacolB)pyridine Methylsulfonyl (EWG) Electron-withdrawing Electrophilic coupling partners
2-Methoxy-5-(pinacolB)pyridine Methoxy (EDG) Moderate EDG Cross-coupling reactions
2-(Methoxymethoxy)-5-(pinacolB)pyridine Methoxymethoxy (EDG) Enhanced EDG/solubility Lab-scale organic synthesis

Key Observations :

  • Electron-donating groups (EDGs) like methoxymethyl enhance nucleophilicity of the boronate, favoring coupling with electron-deficient aryl halides.

Substituent Variations at Other Positions

Compound Name Substituent Position/Type Notable Features Applications Reference
3-Bromo-5-(pinacolB)pyridine Bromo at C3 (EWG) Halogen for further functionalization Cholinergic drug intermediates
2-Ethyl-1-(triisopropylsilyl)-5-(pinacolB)-1H-pyrrolo[2,3-b]pyridine Ethyl/silyl at C2 Steric hindrance N-heterocyclic drug candidates
5-(pinacolB)-2-(2-(trimethylsilyloxy)propan-2-yl)pyridine Bulky silyloxy group Hydrolytic sensitivity Specialty materials
2-Methoxy-5-(pinacolB)-pyridin-3-ylamine Methoxy at C2, amine at C3 Dual functionality Pharmaceutical intermediates

Key Observations :

  • Halogen substituents (e.g., bromo) enable further cross-coupling or substitution reactions .
  • Amine groups add nucleophilic sites for derivatization, expanding utility in drug discovery .

生物活性

2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1430401-34-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is C13H20BNO3C_{13}H_{20}BNO_3 with a molecular weight of 249.11 g/mol. It contains a pyridine ring substituted with a methoxymethyl group and a boron-containing dioxaborolane moiety, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The presence of the dioxaborolane group suggests potential applications in drug discovery, particularly in targeting enzymes or pathways involved in cancer and infectious diseases.

Biological Activity Overview

Research has indicated that compounds similar to 2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyridine exhibit activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant strains .
  • Anticancer Properties :
    • Compounds with similar structures have been found to inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .
  • Pharmacokinetic Profiles :
    • The pharmacokinetics of related compounds have been evaluated in animal models. A notable finding was that a derivative exhibited moderate exposure with a maximum concentration (Cmax) of 592 ± 62 mg/mL and slow elimination rates .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to 2-(MethoxyMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine:

StudyCompoundActivityModelResult
Study 1Similar Pyridine DerivativeAntimicrobialMRSA InfectionMIC = 4–8 μg/mL
Study 2Related DioxaborolaneAnticancerMDA-MB-231 CellsIC50 = 0.126 μM
Study 3Pyridine-based InhibitorAntiviralInfluenza ModelSignificant viral load reduction

Safety and Toxicity

Toxicological assessments reveal that certain derivatives possess acceptable safety profiles at high doses (up to 800 mg/kg) without acute toxicity observed in murine models . However, caution is advised due to potential irritant properties associated with the compound .

Q & A

Q. What are the standard synthetic routes for preparing 2-(MethoxyMethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For borylation, the pyridine precursor undergoes reaction with pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance reactivity, with reactions conducted under inert atmospheres (N₂/Ar) at reflux temperatures (~80–110°C) to prevent oxidation .

Q. What precautions are necessary during synthesis and handling?

Key precautions include:

  • Inert atmosphere : Use Schlenk lines or gloveboxes to avoid boronate ester hydrolysis.
  • Temperature control : Gradual heating/cooling to prevent side reactions (e.g., deborylation).
  • Solvent purity : Dry THF/DMF over molecular sieves to eliminate water. Safety protocols (e.g., P201, P210) from analogous boronate esters recommend avoiding ignition sources and using PPE .

Q. How is the compound characterized post-synthesis?

Essential techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxymethyl at C2, boronate at C5).
  • HPLC/GC-MS : Assess purity (>98% for research-grade material).
  • Elemental analysis : Verify boron content (theoretical ~4.5% for C₁₃H₂₁BNO₃). Discrepancies in mass spectra may indicate hydrolyzed boronate intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer and reduce byproducts (e.g., dimerization) .
  • Catalyst screening : Test Pd-XPhos or Ni-based catalysts for enhanced turnover.
  • Solvent selection : Replace DMF with toluene/EtOH mixtures for easier purification. Yields >85% are achievable under optimized flow conditions .

Q. What strategies mitigate instability during storage?

  • Lyophilization : Store as a dry solid under argon at –20°C.
  • Stabilizers : Add 1–5% hydroquinone to prevent radical-mediated decomposition.
  • Avoid protic solvents : Methanol/water accelerates hydrolysis (monitor via ¹¹B NMR) .

Q. How does the methoxymethyl group influence reactivity in cross-coupling?

The methoxymethyl substituent:

  • Electron-donating effect : Activates the pyridine ring for electrophilic substitution.
  • Steric shielding : Protects the boronate group from nucleophilic attack. Comparative studies with unsubstituted analogs show 10–15% higher coupling efficiency in Suzuki reactions .

Q. What computational methods predict its reactivity in catalysis?

  • DFT calculations : Model transition states for cross-coupling (e.g., B–C bond activation energy ~25 kcal/mol).
  • Molecular docking : Assess interactions with biological targets (e.g., CYP1B1 inhibition via π-π stacking) .

Application-Oriented Questions

Q. How is this compound used in drug discovery?

As a boronic ester, it serves as:

  • CYP1B1 inhibitor precursor : Modify the pyridine core to enhance binding (IC₅₀ < 0.1 μM achievable) .
  • Proteolysis-targeting chimera (PROTAC) linker : Leverage boronate stability for in vivo applications. Structure-activity relationship (SAR) studies prioritize C2 substituents for metabolic stability .

Q. What analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS : Detect hydrolyzed boronic acid (m/z 224.1) at ppm levels.
  • Ion-pair chromatography : Resolve polar degradation products (e.g., pinacol adducts). Validation parameters (LOQ = 0.01%) should follow ICH Q2(R1) guidelines .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported catalytic activity?

Conflicting data may arise from:

  • Substrate purity : Impurities (e.g., residual Pd) alter reaction kinetics.
  • Solvent effects : THF vs. DMF can shift rate-limiting steps.
    Reproduce experiments with standardized substrates (e.g., 4-bromotoluene) and control Pd levels (<50 ppm) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。